molecular formula C15H22N2O2 B13967158 Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13967158
M. Wt: 262.35 g/mol
InChI Key: PHUDFCQKHXWZDT-UHFFFAOYSA-N
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Description

Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(2-(methylamino)ethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 3-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-16-9-7-13-8-10-17(11-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3

InChI Key

PHUDFCQKHXWZDT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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